molecular formula C8H7N5O5S B150258 (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide CAS No. 135264-36-7

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide

Cat. No. B150258
M. Wt: 285.24 g/mol
InChI Key: FFVZPVPCDYBXJQ-UHFFFAOYSA-N
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Description

This compound belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group . It targets the protein aldose reductase .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated against Helicobacter pylori . The reactions of 2-amino-4-methyl-5-(5-nitro-2-furyl) thiazole with excess methyl iodide leads to 3,4-dimethyl-2-methylamino-5-(5-nitro-2-furyl) thiazolium iodide, which is converted to 2-imino-3,4-dimethyl-5(-nitro-2-furyl) thiazoline under the influence of bases .


Molecular Structure Analysis

The molecular formula of this compound is C8H5N3O6S . The average mass is 271.207 Da and the monoisotopic mass is 270.989905597 Da .

Scientific Research Applications

Antituberculosis Activity

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide and its derivatives have been investigated for their antituberculosis properties. These compounds have shown significant in vitro activity against Mycobacterium tuberculosis (Mir, Siddiqui, & Comrie, 1991), (Mir, Siddiqui, & Comrie, 1971). This indicates potential applications in the treatment of tuberculosis.

Antibacterial and Antifungal Properties

Studies have also highlighted the antibacterial and antifungal activities of these compounds. Certain derivatives have exhibited strong antibacterial activities against Staphylococcus aureus and promising antifungal activity (Hirao, Kato, & Hirota, 1971), (Frank & Kalluraya, 2005).

Synthesis and Structural Studies

Research has also focused on the synthesis of this compound and its derivatives. The characteristic features of many commercial agrochemicals and drugs include the 5-nitro-2-furyl or 2,5-dimethyl-3-furyl building blocks, which are present in these compounds (Jedlovská & Gavláková, 1994).

Antiprotozoal Activity

There's also evidence of antiprotozoal activities of similar nitrofuran derivatives, which could suggest potential applications in treating protozoal infections (Gadebusch & Basch, 1974).

Antituberculosis Agents Synthesis and Evaluation

Further studies include the synthesis and evaluation of in vitro antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives, indicating a broad area of research in antituberculosis agents (Foroumadi et al., 2004).

Carcinogenicity Studies

It's important to note that some studies have investigated the carcinogenicity of similar compounds, although this may not directly relate to (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (Cohen et al., 1975).

Safety And Hazards

The safety data sheet for a similar compound, 5-Nitro-2-furaldehyde, indicates that it is a flammable solid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its ability to target aldose reductase . Additionally, the synthesis of related compounds and their evaluation against various biological targets could be a promising area of research .

properties

IUPAC Name

2-[[5-(3-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O5S/c9-10-5(14)3-19-8-12-11-7(18-8)6-4(13(15)16)1-2-17-6/h1-2H,3,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVZPVPCDYBXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1[N+](=O)[O-])C2=NN=C(O2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159294
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide

CAS RN

135264-36-7
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135264367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
11
Citations
I Mir, MT Siddiqui, AM Comrie - Journal of pharmaceutical …, 1991 - Wiley Online Library
Antituberculosis agents. V: α╒[5â•’(5â•’nitroâ•’2â•’furyl)â•’1,3,4â•’oxadiazolâ•’2 Page 1 Anti tu be rcu losi s Agents . V : a=[ 5-( 5-Ni t ro-2-fury I)1,3,4-oxadiazoI-2-ylthio]acethydrazide …
Number of citations: 22 onlinelibrary.wiley.com
ZA Kaplancikli, MD Altintop… - Journal of Enzyme …, 2012 - Taylor & Francis
In the present study, 5-substituted-1,3,4-oxadiazolin-2-thiones (1a–b) were synthesized via the ring closure reactions of appropriate acid hydrazides with carbon disulphide. N-(…
Number of citations: 19 www.tandfonline.com
MF Tawfeeq, AJ Qassir - … Sciences (P-ISSN 1683-3597 E …, 2020 - bijps.uobaghdad.edu.iq
Hydrazide Schiff bases (hydrazones) and 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives exhibit diverse biological activities that include antibacterial, antifungal, antitubercular, antiviral…
Number of citations: 9 bijps.uobaghdad.edu.iq
G Şener, M Keyer-Uysal, HN Doğan… - ACTA Pharmaceutica …, 2003 - actapharmsci.com
The aim of the study was to investigate the antioxidant effect of 2-(3-acetyloxy-2-naphthyl)-4-acetyl-5-phenyl-1, 3, 4-oxadiazoline (OXA) in mice brain and liver. In this study we also …
Number of citations: 2 www.actapharmsci.com
S Srinivasan, R Girija, S Aruna, M Elumalai… - 2022 - researchsquare.com
Among the vast number of structurally diverse alkaloids, 1, 3, 4-thiadiazinan-5-one and its analogues have also been targeted for the exploitation of modern synthetic techniques, …
Number of citations: 2 www.researchsquare.com
B Vasudevarao, DJ Sravanthi - Journal of Pharmacy and Biological …, 2017 - academia.edu
The determination of phytochemical constituents, total phenol, flavonoid contents and antioxidant assays of methanol extract of Ulothrix flacca and its main constituent dimethyl sulfone …
Number of citations: 5 www.academia.edu
VS Georgiev - International Journal of Antimicrobial Agents, 1994 - Elsevier
Tuberculosis still remains a serious health problem in many regions of the world, especially in developing nations. With the spread of AIDS and the increase in the number of …
Number of citations: 10 www.sciencedirect.com
S Srinivasan, R Girija - ijmst.co
​​ Abstract Heterocyclic compounds play an important role as the main sources of lead molecules of agrochemicals. The 1, 3, 4-thiadiazinan-5-one nucleus is one of the most …
Number of citations: 0 www.ijmst.co
A Gasco, V Mortarini, E Reynaud - Il Farmaco; Edizione Pratica, 1973 - europepmc.org
[Synthesis of alpha-(5-(3-methylfurazan-4-yl)-1,2,4-triazol-3-ylthio)acethydrazide and corresponding furoxan derivatives]. - Abstract - Europe PMC Sign in | Create an account https://…
Number of citations: 19 europepmc.org
MF Tawfeeq - 2020 - researchgate.net
Heterocyclic compounds are the most complex branches of organic compounds whose molecules contain one (mostly five or six membered) or more rings of atoms with at least one …
Number of citations: 0 www.researchgate.net

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